Enhanced Topological Polar Surface Area vs. Unsubstituted 3-Benzoyl-2-methyl-indolizine-1-carbaldehyde
The morpholin-4-ylsulfonyl substituent on the target compound increases the computed topological polar surface area (tPSA) to approximately 88.7 Ų, compared with an estimated ~47 Ų for the unsubstituted 3-benzoyl-2-methyl-1-indolizinecarbaldehyde (C₁₇H₁₃NO₂, MW 263.3 Da) which bears only two oxygen atoms as H-bond acceptors . This ~42 Ų tPSA increment is attributable to the sulfonamide oxygens (two) and morpholine ether oxygen (one), raising the H-bond acceptor count from 2 to 5 . The higher tPSA predicts improved aqueous solubility at the expense of passive membrane permeability, a trade-off relevant to both in vitro assay behavior and in vivo pharmacokinetic considerations [1]. The target compound also registers one Lipinski Rule-of-Five violation (cLogP ≈ 5.06 exceeding the 5.0 threshold), which is absent in the less lipophilic unsubstituted analog .
| Evidence Dimension | Topological polar surface area (tPSA) and cLogP |
|---|---|
| Target Compound Data | tPSA 88.69 Ų; cLogP 5.06; H-bond acceptors 5; H-bond donors 1; RO5 violations 1 |
| Comparator Or Baseline | 3-Benzoyl-2-methyl-1-indolizinecarbaldehyde: estimated tPSA ~47 Ų; cLogP ~3.5–4.0; H-bond acceptors 2; RO5 violations 0 |
| Quantified Difference | ΔtPSA ≈ +42 Ų; ΔH-bond acceptors +3; RO5 violation count increases from 0 to 1 |
| Conditions | Computed physicochemical properties using mcule property calculator (target) and structure-based estimation (comparator) |
Why This Matters
The substantial tPSA difference directly impacts aqueous solubility and cell-permeability predictions, meaning the target compound will behave differently in cell-based assays and ADME screens compared to the simpler benzoyl analog; researchers selecting a screening compound for permeability-sensitive targets must account for this.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (For tPSA-permeability relationship context). View Source
